PROTAC PD-1/PD-L1 degrader-1

PD-1/PD-L1 interaction inhibition HTRF binding assay IC50 comparison

PROTAC PD-1/PD-L1 degrader-1 (P22) is a resorcinol diphenyl ether-based PROTAC combining PD-L1 inhibition (IC50=39.2 nM) with cereblon-mediated degradation. Its lysosome-dependent mechanism—blocked by chloroquine/bafilomycin A1 but not MG132—establishes it as the definitive benchmark probe for calibrating PD-L1 degradation assays and dissecting endolysosomal trafficking. Restores IL-2 secretion ~2.5-fold over BMS-8 in Hep3B/OS-8/hPD-L1 CD3 T-cell co-culture, enabling functional T-cell activation endpoints. Foundational SAR reference for linker composition, linker length, and E3 ligase ligand optimization studies comparing biphenyl or resorcinol diphenyl ether warheads.

Molecular Formula C59H58ClN7O11
Molecular Weight 1076.6 g/mol
Cat. No. B8210147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC PD-1/PD-L1 degrader-1
Molecular FormulaC59H58ClN7O11
Molecular Weight1076.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCN(CC7)C(=O)CCCC(=O)NC8=CC=CC9=C8C(=O)N(C9=O)C1CCC(=O)NC1=O)Cl
InChIInChI=1S/C59H58ClN7O11/c1-36-40(10-5-11-42(36)39-17-19-48-51(30-39)76-27-26-75-48)35-78-50-31-49(77-34-38-9-4-8-37(28-38)32-61)41(29-44(50)60)33-66-21-3-2-14-47(66)58(73)65-24-22-64(23-25-65)54(70)16-7-15-52(68)62-45-13-6-12-43-55(45)59(74)67(57(43)72)46-18-20-53(69)63-56(46)71/h4-6,8-13,17,19,28-31,46-47H,2-3,7,14-16,18,20-27,33-35H2,1H3,(H,62,68)(H,63,69,71)
InChIKeyCJIXMPCTSMEQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC PD-1/PD-L1 Degrader-1 (P22): A Quantitative Evidence Guide for Scientific Procurement and Comparative Selection


PROTAC PD-1/PD-L1 degrader-1 (designated P22) is a resorcinol diphenyl ether-based PROTAC (PROteolysis TArgeting Chimera) molecule that functions as both a PD-1/PD-L1 interaction inhibitor and a PD-L1 degrader [1]. The compound incorporates a cereblon E3 ligase-recruiting pomalidomide moiety conjugated via a linker to a PD-L1-targeting resorcinol diphenyl ether warhead derived from the BMS-series scaffold [1]. First reported by Cheng et al. in 2020, P22 represents one of the earliest characterized PD-L1-targeting PROTAC-like molecules and serves as a foundational chemical probe for investigating PD-L1 degradation as an alternative or complementary strategy to antibody-based immune checkpoint blockade [1].

Why Generic Substitution of PROTAC PD-1/PD-L1 Degrader-1 (P22) with Alternative PD-L1 PROTACs or Inhibitors Is Not Scientifically Justified


PD-L1-targeting compounds are not functionally interchangeable due to fundamental differences in their mechanisms of action. Traditional small-molecule PD-1/PD-L1 inhibitors such as BMS-8 (IC50 = 146 nM) function solely by blocking the PD-1/PD-L1 protein-protein interaction through induced PD-L1 dimerization, without eliminating the PD-L1 protein [1]. In contrast, PROTAC molecules introduce a catalytic degradation component whose efficiency depends critically on the geometry of the ternary complex formed between the target protein, the PROTAC, and the recruited E3 ligase. Even among PD-L1 PROTACs, the specific choice of warhead, linker composition and length, and E3 ligase ligand produces substantial variation in degradation potency, selectivity, and pathway engagement (lysosomal versus proteasomal). P22 exhibits a distinctive profile among resorcinol diphenyl ether-based PROTACs in its co-culture immune restoration activity, yet shows only moderate degradation efficiency relative to later-generation degraders—a limitation that simultaneously defines its utility as a benchmark comparator for evaluating improved PD-L1 degraders and establishes its specific procurement niche [1].

PROTAC PD-1/PD-L1 Degrader-1 (P22): Quantitative Comparative Evidence for Differentiated Selection


P22 Exhibits 3.7-Fold Superior PD-1/PD-L1 Inhibitory Potency Relative to Its Parent Inhibitor BMS-8 in HTRF Binding Assays

P22 demonstrates a 3.7-fold improvement in PD-1/PD-L1 inhibitory potency compared to the parent small-molecule inhibitor BMS-8 when evaluated under identical assay conditions [1]. The incorporation of the pomalidomide E3 ligase-recruiting moiety via a linker to the BMS-8-derived warhead scaffold did not compromise target engagement; rather, it enhanced binding affinity [1]. This quantitative improvement positions P22 as a more potent inhibitor than the warhead alone.

PD-1/PD-L1 interaction inhibition HTRF binding assay IC50 comparison PROTAC warhead optimization

P22 Achieves Dose-Dependent PD-L1 Degradation with 21% Reduction at 1 µM and 35% Reduction at 10 µM in MDA-MB-231 Cells

In MDA-MB-231 triple-negative breast cancer cells, P22 treatment for 24 hours reduced PD-L1 protein expression in a dose-dependent manner, achieving 21% reduction at 1 µM and 35% reduction at 10 µM [1]. Flow cytometry analysis confirmed that cell surface PD-L1 expression was reduced by more than 14% [1]. While these degradation efficiencies are characterized as moderate, they provide an established quantitative benchmark against which newer PD-L1 PROTACs can be evaluated [1].

PD-L1 degradation Western blot MDA-MB-231 PROTAC efficacy dose-response

P22 Restores IL-2 Secretion in T Cell-Tumor Co-Culture Model to Levels Significantly Exceeding BMS-8 Alone

In a Hep3B/OS-8/hPD-L1 tumor cell and CD3 T cell co-culture model designed to recapitulate PD-L1-mediated immune suppression, P22 significantly restored IL-2 secretion, a key marker of T cell activation [1]. At equivalent concentrations, P22 elicited approximately 2.5-fold higher IL-2 levels compared to the parent inhibitor BMS-8 [1]. This functional advantage demonstrates that the degradation component of P22 contributes measurably to enhanced immune restoration beyond what inhibition alone can achieve in this experimental system.

immune restoration IL-2 secretion T cell activation Hep3B/OS-8/hPD-L1 co-culture model

P22 Degrades PD-L1 via a Lysosome-Dependent Pathway Distinct from Proteasome-Mediated Degradation Observed with Alternative PROTAC Designs

Mechanistic studies using pathway-specific inhibitors revealed that P22-mediated PD-L1 degradation occurs via a lysosome-dependent route rather than through proteasomal degradation [1]. Treatment with lysosomal inhibitors (chloroquine or bafilomycin A1) significantly attenuated P22-induced PD-L1 degradation, whereas proteasome inhibitors (MG132) had minimal effect [1]. This lysosomal dependence distinguishes P22 from other cereblon-recruiting PROTACs that typically direct targets to the proteasome, including more recently reported PD-L1 PROTACs such as compounds 9i and 9j, which induce degradation through both proteasomal and lysosomal pathways [2].

lysosomal degradation proteasome-independent degradation mechanism cereblon E3 ligase PD-L1 trafficking

Optimal Research and Industrial Application Scenarios for PROTAC PD-1/PD-L1 Degrader-1 (P22) Based on Quantitative Evidence


Benchmark Reference Compound for Validating Next-Generation PD-L1 PROTAC Performance in Degradation Assays

Given the established dose-dependent degradation profile of P22 (21% reduction at 1 µM; 35% at 10 µM in MDA-MB-231 cells over 24 hours) [1], this compound serves as a well-characterized benchmark for calibrating PD-L1 degradation assays and for head-to-head comparisons with novel PD-L1 PROTAC candidates. Researchers developing improved PD-L1 degraders can use P22 as a baseline control to quantify relative degradation efficiency improvements under standardized experimental conditions [1].

Investigating Lysosome-Dependent PD-L1 Degradation Pathways and Trafficking Mechanisms

The unique lysosome-dependent degradation mechanism of P22, which is blocked by chloroquine and bafilomycin A1 but unaffected by the proteasome inhibitor MG132 [1], makes it an ideal chemical probe for dissecting PD-L1 endolysosomal trafficking and lysosome-mediated protein turnover. This application is particularly relevant for studies comparing degradation pathway engagement across different PROTAC designs, including proteasome-dependent degraders such as compounds 9i and 9j that show dual pathway involvement [2].

Functional Immune Restoration Studies Requiring Quantifiable T Cell Activation Readouts in Co-Culture Systems

P22's demonstrated capacity to restore IL-2 secretion by approximately 2.5-fold relative to BMS-8 in Hep3B/OS-8/hPD-L1 and CD3 T cell co-culture models [1] establishes its utility in experiments where functional T cell activation endpoints are prioritized. This scenario is particularly suited for investigators studying the relationship between PD-L1 degradation efficiency and downstream immune effector function, and for evaluating whether the modest degradation activity of P22 is sufficient to elicit meaningful immunological responses in specific tumor-T cell interaction contexts [1].

Comparative Studies of PROTAC Warhead and Linker Optimization Using the BMS-8-Derived Scaffold

As a resorcinol diphenyl ether-based PROTAC derived from the BMS-series inhibitor scaffold [1], P22 provides a foundational structure for structure-activity relationship studies examining how linker composition, linker length, and E3 ligase ligand choice influence PD-L1 degradation efficiency, target engagement potency (IC50 = 39.2 nM in HTRF assay), and degradation pathway selection [1]. Researchers optimizing PROTACs built on biphenyl or resorcinol diphenyl ether warheads can use P22 as a reference point for quantifying the impact of structural modifications on both inhibitory and degradative functions [1].

Technical Documentation Hub

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18 linked technical documents
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